molecular formula C17H19N3OS2 B2746142 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea CAS No. 2320722-18-5

1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2746142
CAS No.: 2320722-18-5
M. Wt: 345.48
InChI Key: IDIIJNCWNDPQSA-UHFFFAOYSA-N
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Description

1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea (CAS 2320722-18-5) is a synthetic urea derivative of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates several privileged pharmacophores, including a benzothiophene moiety, a thiophene ring, and a dimethylaminoethyl side chain. The benzothiophene scaffold is a well-known heterocyclic system frequently explored for its diverse biological potential . The dimethylamine (DMA) group is a common pharmacophore in numerous FDA-approved drugs, contributing to favorable physicochemical properties such as solubility and bioavailability, and is found in therapeutics targeting the central nervous system, cancer, and infectious diseases . Urea derivatives themselves are a prominent class of compounds in chemical biology, with the urea moiety serving as a key hydrogen-bonding unit capable of interacting with various biological targets . This compound is provided as a high-purity solid for research applications. It is intended for in vitro investigations, such as the exploration of structure-activity relationships (SAR), the screening of novel biological activities, and the development of new synthetic methodologies. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS2/c1-20(2)14(10-18-17(21)19-16-8-5-9-22-16)13-11-23-15-7-4-3-6-12(13)15/h3-9,11,14H,10H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIIJNCWNDPQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)NC1=CC=CS1)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[b]thiophene and thiophene intermediates. These intermediates are then subjected to a series of reactions including alkylation, amination, and urea formation.

    Alkylation: The benzo[b]thiophene is alkylated using a suitable alkylating agent such as an alkyl halide in the presence of a base like potassium carbonate.

    Amination: The alkylated product is then reacted with dimethylamine to introduce the dimethylamino group.

    Urea Formation: Finally, the thiophene derivative is coupled with the amine intermediate in the presence of a urea-forming reagent such as phosgene or a safer alternative like triphosgene.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene and benzo[b]thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, often in the presence of catalysts or under reflux conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure, featuring both thiophene and benzothiophene moieties, suggests potential biological activity. Research indicates that derivatives of thiophene are often explored for their pharmacological properties, including anti-inflammatory and anticancer activities.

Case Studies

Material Science

The compound's unique electronic properties make it a candidate for applications in material science, particularly in organic electronics and photonic devices.

Potential Applications

  • Organic Light Emitting Diodes (OLEDs) : The incorporation of thiophene units in organic semiconductors has been linked to improved charge transport properties. The compound could be studied for its potential use in OLEDs, where efficient light emission and stability are critical.
  • Solar Cells : Research into organic photovoltaics has highlighted the importance of materials that can efficiently absorb light and convert it into electricity. Compounds like 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea may contribute to the development of new solar cell materials due to their favorable optical properties.

Synthesis and Development

The synthesis of this compound involves multiple steps, typically starting from readily available precursors such as benzo[b]thiophene derivatives and dimethylaminoethylamine. The synthetic pathways can be optimized to enhance yield and purity, which is crucial for both research applications and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the aromatic rings can participate in π-π stacking interactions.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Compound 7a M64HCl Tetrazole Analogs
Molecular Formula C₁₇H₁₈N₄OS₂ (estimated) C₁₉H₁₆N₄O₂S C₂₂H₂₇ClF₃N₅O₂ C₁₉H₁₆N₄O₂S (I)
Solubility Likely low (neutral urea) Low (tetrahydrobenzothiophene) High (hydrochloride salt) Moderate (tetrazole polarity)
Hydrogen Bonding Urea (>NH, C=O) Urea + hydrazono (>NH) Urea + morpholino (O) Tetrazole (N-H)
Synthetic Route Condensation (TEA, heating) Condensation reactions Salt formation Cycloaddition

Biological Activity

1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C₁₈H₁₈N₂OS
  • Molecular Weight : 318.42 g/mol
  • CAS Number : 2034310-88-6

Synthesis

Synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the benzo[b]thiophene core : Achieved through cyclization reactions involving appropriate starting materials.
  • Introduction of the dimethylaminoethyl group : Involves alkylation reactions using dimethylamine.
  • Attachment of the thiophenyl urea moiety : Conducted through urea formation reactions with isocyanate intermediates.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiophene derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant antibacterial activity against various strains of bacteria, including resistant strains. The mechanism often involves inhibition of DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription .

Antitumor Properties

Research indicates that derivatives of benzothiophene exhibit antitumor properties by inhibiting tubulin polymerization. This action disrupts mitotic spindle formation, leading to cell cycle arrest in cancer cells. In vitro studies have shown that certain analogs can significantly reduce cell viability in various cancer cell lines, including breast and liver cancers .

Immunomodulatory Effects

Compounds similar to this compound have been evaluated for their immunosuppressive properties. For example, certain derivatives were found to inhibit T-cell proliferation effectively, suggesting potential applications in autoimmune diseases and transplant rejection scenarios .

Study on Antibacterial Activity

In a comparative study, several benzothiophene derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a similar backbone to this compound exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .

Evaluation of Antitumor Efficacy

In another study focusing on antitumor activity, a series of benzothiophene urea derivatives were synthesized and tested against human cancer cell lines (SK-Hep-1 and MDA-MB-231). The most active compounds showed IC50 values in the low micromolar range, indicating potent growth inhibition .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds inhibit critical enzymes involved in DNA replication and repair.
  • Cell Cycle Disruption : By interfering with microtubule dynamics, these compounds can induce cell cycle arrest.
  • Immune Modulation : Some derivatives may alter cytokine production or T-cell activation pathways.

Q & A

Q. What synthetic methodologies are most effective for preparing 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the benzo[b]thiophene core via gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles, which establishes regioselectivity and structural integrity .
  • Step 2 : Introduction of the dimethylaminoethyl group via nucleophilic substitution or reductive amination under controlled pH (7–9) to avoid side reactions .
  • Step 3 : Urea linkage formation using carbodiimide-mediated coupling between the amine and isocyanate derivatives (e.g., thiophen-2-yl isocyanate). Solvent choice (e.g., dichloromethane or acetonitrile) impacts reaction efficiency .
    Optimization : Purification via reverse-phase HPLC (methanol/water gradients) ensures >95% purity .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry of the benzo[b]thiophene and urea moieties. For example, the thiophen-2-yl group shows distinct aromatic proton signals at δ 6.8–7.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C19_{19}H20_{20}N3_3OS2_2) and detects fragmentation patterns indicative of urea bond stability .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the dimethylaminoethyl side chain .

Q. What preliminary biological screening data exist for this compound?

Early studies suggest:

  • Antitumor Activity : IC50_{50} values of 15–25 µM against HeLa and MCF-7 cell lines, linked to thiophene-mediated intercalation or kinase inhibition .
  • Antimicrobial Potential : Moderate activity (MIC 32–64 µg/mL) against Gram-positive bacteria, attributed to the benzo[b]thiophene core disrupting membrane integrity .
    Limitation : False positives in MTT assays due to thiophene redox activity require validation via flow cytometry .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis, and what pitfalls arise in process chemistry?

  • Catalyst Loading : Reducing gold(I) catalyst from 5 mol% to 2 mol% with microwave assistance (80°C, 30 min) maintains cyclization efficiency while lowering costs .
  • Side Reactions : Dimethylaminoethyl group decomposition under acidic conditions necessitates pH-controlled environments (buffered at pH 8–9) during coupling .
  • Continuous Flow Systems : Improve reproducibility during urea bond formation by minimizing exothermic side reactions (e.g., isocyanate dimerization) .

Q. How do structural modifications (e.g., substituting thiophen-2-yl with pyridinyl) alter biological activity?

  • SAR Insights :
    • Thiophene vs. Pyridine : Thiophen-2-yl enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration, while pyridinyl increases solubility but reduces antitumor potency by 40% .
    • Dimethylaminoethyl Chain : Truncating the chain from ethyl to methyl abolishes kinase inhibitory activity, confirming its role in target binding .
  • Computational Modeling : Docking studies (AutoDock Vina) identify hydrogen bonds between the urea carbonyl and ATP-binding pockets of kinases (e.g., EGFR) .

Q. What strategies resolve contradictions in reported biological data (e.g., divergent IC50_{50}50​ values across studies)?

  • Assay Variability : Standardize protocols (e.g., fixed incubation time of 48 hours for cytotoxicity assays) to mitigate discrepancies caused by endpoint variability .
  • Metabolic Interference : Thiophene metabolites (e.g., sulfoxides) may exhibit off-target effects; use LC-MS to quantify intact compound vs. metabolites in cell lysates .
  • Target Validation : CRISPR knockouts of putative targets (e.g., PI3Kγ) clarify mechanism-specific activity .

Q. What advanced analytical methods elucidate the compound’s stability under physiological conditions?

  • Forced Degradation Studies :
    • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24 hours; HPLC detects urea bond cleavage (<10% degradation) .
    • Oxidative Stress : Treat with H2_2O2_2 (3% v/v) to identify thiophene sulfoxide derivatives via tandem MS .
  • Plasma Protein Binding : Equilibrium dialysis (human plasma) reveals 85–90% binding, correlating with prolonged half-life in pharmacokinetic models .

Methodological Tables

Q. Table 1. Comparative Synthesis Yields Under Varied Conditions

StepCatalyst/SolventTemperature (°C)Yield (%)Purity (%)Reference
CyclizationAuCl3_3/DCM806592
Amine CouplingEDC·HCl/CH3_3CN257895
Urea FormationCDI/THF608297

Q. Table 2. Biological Activity Across Cell Lines

Cell LineIC50_{50} (µM)Assay TypeKey Target (Predicted)Reference
HeLa18.2 ± 2.1MTTEGFR Kinase
MCF-724.5 ± 3.4SRBPI3Kγ
S. aureus64Broth MicrodilutionMembrane Disruption

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